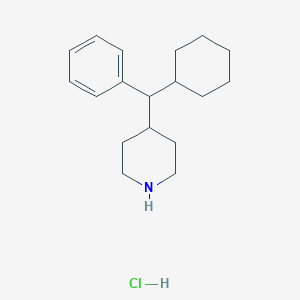![molecular formula C13H12O6S B15062686 [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-83-2](/img/structure/B15062686.png)
[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of functional groups through various chemical reactions such as esterification, sulfonation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: In chemistry, [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions within cells.
Medicine: The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. Its derivatives could serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methanesulfonic acid group can enhance solubility and facilitate the compound’s transport within biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Naphthalene-1-sulfonic acid: Similar in structure but lacks the hydroxy and methoxycarbonyl groups.
6-Methoxycarbonyl-2-naphthol: Contains the methoxycarbonyl group but differs in the position of the hydroxy group.
7-Hydroxy-2-naphthoic acid: Similar hydroxy and carboxyl groups but lacks the methanesulfonic acid group.
Uniqueness: [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness allows for specific applications and reactivity patterns not observed in similar compounds.
特性
CAS番号 |
91903-83-2 |
|---|---|
分子式 |
C13H12O6S |
分子量 |
296.30 g/mol |
IUPAC名 |
(7-hydroxy-6-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)11-5-8-3-2-4-9(7-20(16,17)18)10(8)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChIキー |
HUKXNAHKRRGICL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=C2CS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


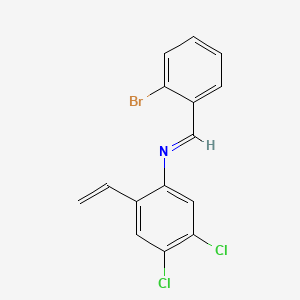
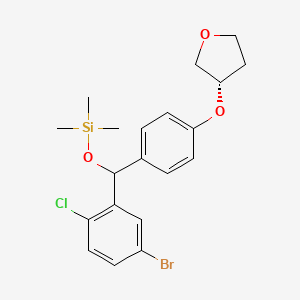
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
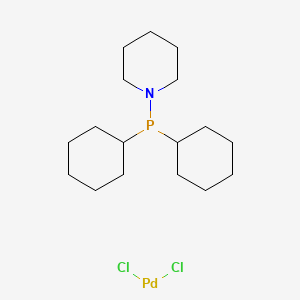
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
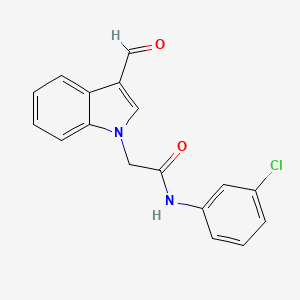
![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
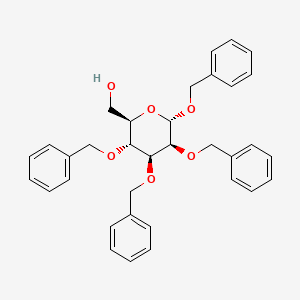
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
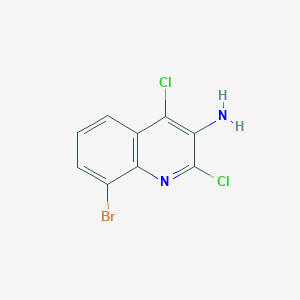
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
